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Compound of Interest

Compound Name: 1-Linoleoyl-2-oleoyl-rac-glycerol

Cat. No.: B3207621

Introduction

1-Linoleoyl-2-oleoyl-rac-glycerol (LOG), a diacylglycerol (DAG) containing linoleic acid (18:2)
and oleic acid (18:1), is a vital intermediate in lipid metabolism and a key signaling molecule.
As a second messenger, it plays a crucial role in various cellular signaling cascades. Accurate
identification and quantification of specific DAG isomers like LOG are essential for research in
lipidomics, food science, and drug development. Liquid chromatography coupled with tandem
mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detailed structural
characterization of DAGs by analyzing their specific fragmentation patterns.[1][2]

Principle of Analysis

The analysis of neutral lipids such as diacylglycerols is typically performed using electrospray
ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1][3] ESI is a soft
ionization technique that usually forms adduct ions, such as ammonium [M+NHa]* or sodium
[M+Na]*, with minimal in-source fragmentation.[4] To elicit structural information, tandem mass
spectrometry (MS/MS) is employed. The precursor adduct ion is isolated and subjected to
collision-induced dissociation (CID), which results in characteristic neutral losses of the
constituent fatty acid chains. The fragmentation pattern, particularly the relative abundance of
the ions resulting from the loss of each fatty acid, allows for the identification and differentiation
of isomers.

For 1-Linoleoyl-2-oleoyl-rac-glycerol, the primary fragmentation pathway involves the neutral
loss of linoleic acid (C1sH3202) and oleic acid (C1sH3402). The position of the fatty acids on the
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glycerol backbone influences the fragmentation pattern, often allowing for the differentiation of
sn-1/3 and sn-2 positional isomers.[5]

Quantitative Data Summary

The expected mass-to-charge ratios (m/z) for the ammonium adduct of 1-Linoleoyl-2-oleoyl-
rac-glycerol and its primary fragment ions are summarized below. These values are critical for
developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods
for quantitative analysis.

Table 1: Precursor and Product lons for LOG ([M+NHa]*) Analysis

Fatty Acid .
lon . Chemical Precursor Product lon Neutral
o Compositio
Description Formula lon (m/z) (m/z) Loss
n
Ammonium 18:2/18:1-
C39H740sNHa  636.6 - -
Adduct DAG
Diacylglycerol
) iy Loss of CisH3202 +
-like ) ) ) C21H3904 636.6 355.3
Linoleic Acid NHs
Fragment
Diacylglycerol
) i Loss of Oleic Ci18H340:2 +
-like C21H3704 636.6 353.3
Acid NH3s
Fragment
Acyliumion +  Linoleoyl
CisH310 636.6 264.3 C21H4304N
NHa* - H20 Chain
Acylium ion + )
Oleoyl Chain C1sH330 636.6 266.3 C21H4104N

NHas* - H20

Note: The exact m/z values may vary slightly based on instrument calibration and resolution.
The relative intensities of product ions can help determine the fatty acid position.

Diagrams
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A typical workflow for the LC-MS/MS analysis of diacylglycerols is outlined below. It involves
lipid extraction from the sample matrix, followed by chromatographic separation and mass
spectrometric detection.

Click to download full resolution via product page

Caption: Experimental workflow for diacylglycerol analysis.

The fragmentation of the LOG ammonium adduct ([M+NHa]*) in the mass spectrometer
provides structural information. The primary cleavages result in the neutral loss of the fatty acid

chains.
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Caption: Key fragmentation pathways for LOG ammonium adduct.

Detailed Experimental Protocols
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This section provides a representative protocol for the extraction and LC-MS/MS analysis of 1-
Linoleoyl-2-oleoyl-rac-glycerol from a biological matrix.

1. Sample Preparation: Lipid Extraction

A modified Bligh and Dyer or methyl-tert-butyl ether (MTBE) extraction is commonly used for
isolating lipids.[5][6]

o Materials:

o Homogenizer

[¢]

Glass centrifuge tubes with PTFE-lined caps

[e]

Chloroform (CHCIs), HPLC grade

o

Methanol (MeOH), HPLC grade

[¢]

Water, HPLC grade

[e]

Internal Standard (ISTD): e.g., 1,3-dipentadecanoyl-glycerol (15:0/15:0-DAG)[4]

» Protocol (Bligh & Dyer):

o

To a tissue homogenate or cell pellet in a glass tube, add an appropriate amount of the
ISTD solution.

o Add 3 volumes of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 2
minutes.

o Add 1 volume of chloroform. Vortex for 1 minute.
o Add 1 volume of water. Vortex for 1 minute.
o Centrifuge at 2,000 x g for 10 minutes to separate the phases.

o Carefully collect the lower organic (chloroform) phase containing the lipids using a glass
Pasteur pipette.
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o Dry the lipid extract under a gentle stream of nitrogen.

o Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 90:10
Acetonitrile/Isopropanol) for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Reversed-phase chromatography is effective for separating diacylglycerol species based on
their fatty acyl chain length and degree of unsaturation.[6]

Table 2: Liquid Chromatography Parameters

Parameter Recommended Setting

High-performance liquid chromatography
LC System (HPLC) or Ultra-high performance liquid
chromatography (UHPLC) system

C18 reversed-phase column (e.g., 100 mm x 2.1
Column _ _
mm, 1.8 um particle size)

Acetonitrile/Water (60:40, v/v) with 10 mM

ammonium formate and 0.1% formic acid

Mobile Phase A

) Isopropanol/Acetonitrile (90:10, v/v) with 10 mM
Mobile Phase B ) . .
ammonium formate and 0.1% formic acid

0-2 min: 30% B; 2-15 min: linear gradient to
Gradient 100% B; 15-20 min: hold at 100% B; 20.1-25

min: return to 30% B for re-equilibration

Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5puL

Table 3: Mass Spectrometry Parameters

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7118050/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3207621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Parameter Recommended Setting

Mass Spectrometer Triple quadrupole or Q-TOF mass spectrometer
lonization Mode Electrospray lonization (ESI), Positive

Spray Voltage 3500 V[4]

Drying Gas Temp. 300°C[4]

Drying Gas Flow 5 L/min[4]

Sheath Gas Flow 11 L/min[4]

Scan Type Multiple Reaction Monitoring (MRM)

Q1 (Precursor): 636.6 m/z — Q3 (Product):

MRM Transition 355.3 m/z (for linoleoyl loss) and 353.3 m/z (for
oleoyl loss)
Collision Energy Optimization required (typically 15-30 eV)
Data Analysis

Quantification is achieved by integrating the peak areas from the MRM chromatograms. A
calibration curve is constructed using authentic standards of LOG, and the concentration in the
samples is determined relative to the internal standard to correct for extraction efficiency and
matrix effects. The ratio of the product ions (e.g., 355.3 vs. 353.3) can provide information on
the relative position of the fatty acids on the glycerol backbone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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